7-Fluoroquinolin-8-amine
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Overview
Description
7-Fluoroquinolin-8-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-8-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinolin-8-one derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Quinolin-8-one derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Fluoroquinolin-8-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antineoplastic properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 7-Fluoroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This binding can inhibit the activity of enzymes like bacterial DNA-gyrase, leading to antimicrobial effects .
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the amine group at the 8-position.
8-Aminoquinoline: Lacks the fluorine atom at the 7-position.
6-Fluoroquinoline: Fluorine atom is at the 6-position instead of the 7-position
Uniqueness: 7-Fluoroquinolin-8-amine is unique due to the presence of both the fluorine atom at the 7-position and the amine group at the 8-position. This combination enhances its biological activity and provides unique chemical properties that are not observed in other similar compounds .
Properties
CAS No. |
1420791-32-7 |
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Molecular Formula |
C9H7FN2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
7-fluoroquinolin-8-amine |
InChI |
InChI=1S/C9H7FN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 |
InChI Key |
QSYXOSUECWOEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)N)N=C1 |
Origin of Product |
United States |
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